molecular formula C24H21FN4O B12542657 Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]-

Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]-

Cat. No.: B12542657
M. Wt: 400.4 g/mol
InChI Key: VLMWLALTUHMVKC-UHFFFAOYSA-N
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Description

Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]-: is a complex organic compound that features a benzamide core structure with various functional groups attached. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]- typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the fluorophenyl and pyridinyl groups. The final step involves the attachment of the benzamide moiety through a series of coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving the imidazole ring or the benzamide moiety.

    Reduction: Reduction reactions may target the nitro groups or other reducible functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]- is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

This compound is of interest in medicinal chemistry for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable in various applications.

Mechanism of Action

The mechanism of action of Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, N-(4-fluorophenyl)-4-fluoro-
  • Benzamide, N-(4-fluorophenyl)-3-bromo-
  • Benzamide, N-(4-fluorophenyl)-3-methoxy-

Uniqueness

Compared to similar compounds, Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]- stands out due to its unique combination of functional groups. This combination enhances its potential biological activity and makes it a valuable compound for research and development.

Properties

Molecular Formula

C24H21FN4O

Molecular Weight

400.4 g/mol

IUPAC Name

N-[3-[4-(4-fluorophenyl)-5-pyridin-4-ylimidazol-1-yl]propyl]benzamide

InChI

InChI=1S/C24H21FN4O/c25-21-9-7-18(8-10-21)22-23(19-11-14-26-15-12-19)29(17-28-22)16-4-13-27-24(30)20-5-2-1-3-6-20/h1-3,5-12,14-15,17H,4,13,16H2,(H,27,30)

InChI Key

VLMWLALTUHMVKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCN2C=NC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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